1-Methyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
1-Methyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the benzimidazole family, known for its diverse biological and chemical properties. Benzimidazoles are widely recognized for their applications in medicinal chemistry, particularly due to their potential as therapeutic agents .
Preparation Methods
The synthesis of 1-Methyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one typically involves the condensation of an arylenediamine with a carbonyl equivalent. Common synthetic routes include the use of esters, lactones, and anhydrides, which produce benzimidazoles through the cyclization of amide . Industrial production methods often require harsh reaction conditions, such as the use of strong mineral acids at high temperatures .
Chemical Reactions Analysis
1-Methyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride and tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism by which 1-Methyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to inhibit certain enzymes, which can lead to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one can be compared with other benzimidazole derivatives, such as:
1-Alkyl-6-substituted-1H-benzimidazol-2-yl-naphthalen-2-ols: Known for their analgesic properties.
4-(2-pyridyl)piperazine-1-benzimidazoles: Used as potent TRPV1 antagonists for treating anti-inflammatory and neuropathic pain. The uniqueness of this compound lies in its specific trifluoromethyl group, which can enhance its lipophilicity and metabolic stability.
Properties
Molecular Formula |
C9H7F3N2O |
---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
3-methyl-4-(trifluoromethyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H7F3N2O/c1-14-7-5(9(10,11)12)3-2-4-6(7)13-8(14)15/h2-4H,1H3,(H,13,15) |
InChI Key |
ICNSYWUAUIUVSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2NC1=O)C(F)(F)F |
Origin of Product |
United States |
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